molecular formula C8H9N3S B1348422 2-Hydrazino-6-methyl-1,3-benzothiazole CAS No. 20174-69-0

2-Hydrazino-6-methyl-1,3-benzothiazole

Cat. No. B1348422
CAS RN: 20174-69-0
M. Wt: 179.24 g/mol
InChI Key: FKQJZJBFHUUYBV-UHFFFAOYSA-N
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Description

2-Hydrazino-6-methyl-1,3-benzothiazole is a chemical compound with the molecular formula C8H9N3S . It is a solid substance and is slightly yellow to beige-green in color . It is employed in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .


Molecular Structure Analysis

The molecular structure of 2-Hydrazino-6-methyl-1,3-benzothiazole consists of a benzothiazole ring with a hydrazino group at the 2nd position and a methyl group at the 6th position . The molecular weight of the compound is 179.25 g/mol .


Physical And Chemical Properties Analysis

2-Hydrazino-6-methyl-1,3-benzothiazole is a solid substance . It is slightly yellow to beige-green in color . The molecular weight of the compound is 179.25 g/mol .

Scientific Research Applications

1. Synthesis of 1,2,3-Triazole-Based Benzothiazole Derivatives

  • Application Summary : A new series of 1,2,3-triazole derivatives based on benzothiazole were synthesized . These compounds were evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition, antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies .
  • Methods of Application : The compounds were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide .
  • Results : The ADMET analysis of the molecules revealed that two of the six synthesized molecules are the most-promising drug-like molecules .

2. Biological Applications of Benzothiazole Derivatives

  • Application Summary : Benzothiazole and its derivatives have been found to possess various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic .

3. Synthesis of 2-Arylbenzothiazole

  • Application Summary : Benzothiazole and its derivatives, particularly 2-arylbenzothiazole, have been extensively studied due to their wide range of pharmacological properties . They are used in the development of various biologically active drugs .
  • Methods of Application : The synthesis of 2-arylbenzothiazoles involves various synthetic pathways .
  • Results : The study provides a comprehensive overview of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .

4. Biological Applications of Benzothiazole Derivatives

  • Application Summary : Benzothiazole derivatives have been found to possess various biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and antidiabetic .

5. Spectrophotometric Analysis

  • Application Summary : 2-Hydrazinobenzothiazole is used in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .

6. Applications in Dyes and Vulcanization

  • Application Summary : Benzothiazole is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . It is also used in the sulfur vulcanization of rubber .

7. Synthesis of 2-Arylbenzothiazole

  • Application Summary : Benzothiazole and its derivatives, particularly 2-arylbenzothiazole, have been extensively studied due to their wide range of pharmacological properties . They are used in the development of various biologically active drugs .
  • Methods of Application : The synthesis of 2-arylbenzothiazoles involves various synthetic pathways .
  • Results : The study provides a comprehensive overview of the synthetic approaches developed for the synthesis of 2-arylbenzothiazoles .

8. Biological Applications of Benzothiazole Derivatives

  • Application Summary : Benzothiazole derivatives have been found to possess various biological activities such as antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and antidiabetic .

9. Spectrophotometric Analysis

  • Application Summary : 2-Hydrazinobenzothiazole is used in the spectrophotometric analysis determination of methenamine and its salts . It is also used in the detection and repair mechanism of Etheno-DNA adducts .

10. Applications in Dyes and Vulcanization

  • Application Summary : Benzothiazole is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin . It is also used in the sulfur vulcanization of rubber .

properties

IUPAC Name

(6-methyl-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJZJBFHUUYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365939
Record name 2-Hydrazinyl-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-6-methyl-1,3-benzothiazole

CAS RN

20174-69-0
Record name 2-Hydrazinyl-6-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NB Patel, IH Khan, SD Rajani - Archiv der Pharmazie, 2010 - Wiley Online Library
In this study, we report the antimycobacterial and antimicrobial evaluation of newly synthesized 3‐(3‐pyridyl)‐5‐(4‐methoxyphenyl)‐4‐(N‐substituted‐1,3‐benzothiazol‐2‐amino)‐4H‐1,…
Number of citations: 38 onlinelibrary.wiley.com
NB Patel, IH Khan, SD Rajani - European journal of medicinal chemistry, 2010 - Elsevier
The triazole analogs were obtained via. multistep synthesis sequence beginning with ethyl nicotinoate 3 which on treatment with hydrazine hydrate yields nicotinoyl hydrazide 4. …
Number of citations: 138 www.sciencedirect.com

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